molecular formula C10H24N6O4S B096438 Pyrrolidine-1-carboximidamide, sulfuric acid CAS No. 17238-56-1

Pyrrolidine-1-carboximidamide, sulfuric acid

Cat. No.: B096438
CAS No.: 17238-56-1
M. Wt: 211.24 g/mol
InChI Key: PUQSNYCOFYBHRZ-UHFFFAOYSA-N
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Description

Pyrrolidine-1-carboximidamide, sulfuric acid is a chemical compound with the molecular formula C5H13N3O4S and a molecular weight of 211.24 g/mol.

Scientific Research Applications

Pyrrolidine-1-carboximidamide, sulfuric acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Future Directions

Pyrrolidine compounds, including Pyrrolidine-1-carboximidamide, sulfuric acid, have potential for further exploration in drug discovery due to their versatile scaffold and potential for novel biologically active compounds . They could be used to design new compounds with different biological profiles .

Biochemical Analysis

Biochemical Properties

Pyrrolidine-1-carboximidamide, sulfuric acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can influence their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The nature of these interactions is crucial for understanding the compound’s role in cellular processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, this compound can impact metabolic pathways, thereby affecting the overall metabolic state of the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes or proteins, leading to inhibition or activation of their activity. This binding interaction can result in changes in gene expression and subsequent cellular responses . Understanding the molecular mechanism of this compound is essential for elucidating its role in biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects . Threshold effects are often observed, where a specific dosage level is required to elicit a significant biological response. Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can affect the overall metabolic state of the cell, leading to changes in cellular function and behavior. Detailed studies on the metabolic pathways of this compound are essential for understanding its biochemical and physiological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation . Understanding the transport and distribution mechanisms of this compound is important for determining its efficacy and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-1-carboximidamide, sulfuric acid typically involves the reaction of pyrrolidine with sulfuric acid under controlled conditions. The reaction is carried out in a suitable solvent, such as water or an organic solvent, at a specific temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-1-carboximidamide, sulfuric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific conditions such as acidic or basic environments.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of pyrrolidine-1-carboximidamide, sulfuric acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • Pyrrolidine-1-carboximidamide sulfate
  • Pyrrolidine-2,5-dione
  • Pyrrolidine-2-one

Comparison: Pyrrolidine-1-carboximidamide, sulfuric acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

pyrrolidine-1-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3.H2O4S/c6-5(7)8-3-1-2-4-8;1-5(2,3)4/h1-4H2,(H3,6,7);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQLHYLNOMNMMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00529423
Record name Sulfuric acid--pyrrolidine-1-carboximidamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17238-56-1, 62271-55-0
Record name 1-Pyrrolidinecarboximidamide, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17238-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(pyrrolidine-1-carboxamidine) sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid--pyrrolidine-1-carboximidamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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